molecular formula C18H37NO2 B1663046 L-threo-Sphingosine CAS No. 25695-95-8

L-threo-Sphingosine

Cat. No. B1663046
CAS RN: 25695-95-8
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-DNWQSSKHSA-N
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Description

L-threo-Sphingosine, also known as (-)-Threo-sphingosine, is a stereoisomer of naturally occurring D-erythro-sphingosine . It is a Protein kinase C inhibitor and is partly active in induction of apoptosis and inhibition of MAPK activity in different kinds . It is also a sphingosine kinase inhibitor and a protein kinase C alpha (PKCα) -specific inhibitor .


Synthesis Analysis

A novel, practical, and efficient enantioselective synthesis of sphingoid bases, L-threo-[2S,3S]-sphinganine (safingol), L-threo-[2S,3S]-sphingosine, L-arabino-[2R,3S,4R] and L-xylo-[2R,3S,4S]-C18-phytosphingosine has been described . The synthetic strategy features the Sharpless kinetic resolution and tethered aminohydroxylation (TA) as the key steps .


Molecular Structure Analysis

Sphingosine is a distinctive long-chain amino alcohol setting it apart from other lipids . With a chemical formula of C18H37NO2, it comprises a lengthy aliphatic chain and an amino group positioned at the 2-position . The L-threo-Sphingosine molecule contains a total of 57 bond(s). There are 20 non-H bond(s), 1 multiple bond(s), 15 rotatable bond(s), 1 double bond(s), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 primary .


Chemical Reactions Analysis

The synthetic strategy for L-threo-Sphingosine involves the Sharpless kinetic resolution and tethered aminohydroxylation . A convenient and concise route for synthesis of L-threo-sphingosine from commercially available L- or D-serine has been explored . The key steps are the simple preparation of trans-oxazoline and intermolecular olefin cross metathesis .


Physical And Chemical Properties Analysis

L-threo-Sphingosine has a density of 0.9±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 81.2±6.0 kJ/mol and a flash point of 223.5±28.7 °C . Its index of refraction is 1.489 .

Scientific Research Applications

Cellular Proliferation and Calcium Mobilization

L-threo-Sphingosine has been studied for its role in cellular processes such as proliferation and calcium mobilization. Research has shown that specific stereoisomers of sphingosine can stimulate DNA synthesis and induce cellular proliferation. However, L-threo-Sphingosine, in particular, does not exhibit these effects. It's suggested that the stereospecificity of sphingosine's response may reside at the level of specific intracellular targets. The differential effects of sphingosine stereoisomers on calcium mobilization from internal stores also indicate a potential role in cell signaling mechanisms (Olivera et al., 1994).

Synthesis and Chemical Properties

L-threo-Sphingosine has been a subject of study in chemical synthesis. Research efforts have focused on developing methods for the synthesis of both D- and L-sphingosines, including L-threo-sphingosine. These studies have contributed to a better understanding of the stereoselective synthesis and chemical properties of sphingosine derivatives (Johnson et al., 2000).

Apoptosis and Cancer Research

L-threo-Sphingosine has also been examined for its role in apoptosis, especially in cancer research. Studies have found that certain sphingosine stereoisomers, including L-threo-Sphingosine, can induce apoptosis in cancer cell lines, albeit with varying degrees of effectiveness. This highlights its potential significance in developing new cancer therapies (Sakakura et al., 1998).

Inhibition of Leukotriene and Potential Anti-Inflammatory Properties

L-threo-Dihydrosphingosine, a related compound, has shown the ability to inhibit leukotriene B4 in human neutrophils, suggesting potential anti-inflammatory properties. This could have implications for the development of new anti-inflammatory agents (Darges et al., 1997).

Safety And Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) of L-threo-Sphingosine .

Future Directions

The future directions of L-threo-Sphingosine research could involve further investigation of its potential as an anticancer lipid , its role in the development of fibrosis , and its therapeutic potential in cardiac fibrosis .

properties

IUPAC Name

(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-DNWQSSKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-threo-Sphingosine

CAS RN

25695-95-8
Record name Threo-sphingosine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THREO-SPHINGOSINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
236
Citations
D Enders, DL Whitehouse… - Chemistry–A European …, 1995 - Wiley Online Library
… Abstract: L-threo-sphingosine and its Deryrhro isomer (1) are subunits of many glycosphingolipids, gangliosides and ceramides. This paper describes the highly diastereo- and …
RV Hoffman, J Tao - The Journal of Organic Chemistry, 1998 - ACS Publications
… The reduction of 4 by sodium borohydride with cerium trichloride present to suppress conjugate reduction produced l-threo-sphingosine derivative 1t in 85% yield with excellent …
Number of citations: 63 pubs.acs.org
ME Jung, SW Yi - Tetrahedron Letters, 2012 - Elsevier
… Cross-metathesis and cleavage of the protecting groups furnished l-threo sphingosine 21. In addition the lyso-sphingolipid protein kinase C inhibitor, safingol, 22, was prepared from …
Number of citations: 27 www.sciencedirect.com
FA Davis, GV Reddy - Tetrahedron letters, 1996 - Elsevier
Aziridine-2-Carboxylic Acid Mediated Asymmetric Synthesis of D-erythro- and L-threo-Sphingosine from a Common Precursor … Aziridine-2-Carboxylic Acid Mediated Asymmetric Synthesis …
Number of citations: 102 www.sciencedirect.com
Y Shoyama, H Okabe, Y Kishimoto, C Costello - Journal of Lipid Research, 1978 - ASBMB
… solute configurations of D-erythro-sphingosine, L-erythro-sphingosine, D-threo-sphingosine, and L-threo-sphingosine are [2S,3R], [2R,3Sl, [2R,3Rl, and [2S,3S], respectively. Ceramide …
Number of citations: 28 www.jlr.org
A Hara, T Taketomi - The Journal of Biochemistry, 1983 - academic.oup.com
Sphingosylphosphorylcholine prepared from native sphingomyelin by the Kaller procedure was found to comprise about 70% of the L-threo (2S, 3S) isomer and 30% of the D-erythro (…
Number of citations: 18 academic.oup.com
N Khiar, K Singh, M García, M Martín-Lomas - Tetrahedron letters, 1999 - Elsevier
… synthesis of D-erythro and L-threo sphingosine. Because of its biological importance … 5 Our synthetic approach to D-erythro, L-threo sphingosine starts from a common synthetic …
Number of citations: 38 www.sciencedirect.com
K Venkataraman, AH Futerman - … et Biophysica Acta (BBA)-Molecular and …, 2001 - Elsevier
… erythro-sphingosine, L-threo-sphingosine, D-erythro-dihydrosphingosine, L-threo-dihydrosphingosine, N-stearoyl-D-erythro-sphingosine, and N-stearoyl-L-threo-sphingosine were from …
Number of citations: 39 www.sciencedirect.com
TC Nugent, T Hudlicky - The Journal of Organic Chemistry, 1998 - ACS Publications
… occurring stereoisomer, and l-threo-sphingosine (1b). The most noteworthy to date is Polt's 9h synthesis of l-threo-sphingosine 10 in five steps and in 60% overall yield from l-serine. …
Number of citations: 81 pubs.acs.org
C Sakakura, EA Sweeney, T Shirahama… - Biochemical and …, 1998 - Elsevier
… L-threo-Sphingosine teins were … than L-threo-sphingosine. DLerythro-dihydrosphingosine was very weak in these effects compared to D-erythro-sphingosine and L-threosphingosine. …
Number of citations: 48 www.sciencedirect.com

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